molecular formula C23H26N2 B3839586 N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline

Cat. No.: B3839586
M. Wt: 330.5 g/mol
InChI Key: LCDHYHOAMBPKMN-LFVJCYFKSA-N
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Description

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its high stability and unique properties The adamantane structure is often incorporated into various chemical compounds to enhance their stability, lipophilicity, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline typically involves the condensation of 4-(1-adamantyl)benzaldehyde with aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of adamantyl-quinones or other oxidized derivatives.

    Reduction: Formation of N-[(E)-[4-(1-adamantyl)phenyl]methylamino]aniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential antiviral and anticancer activities, as it can inhibit the replication of viruses and the proliferation of cancer cells by interfering with key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.

    Amantadine: An antiviral and antiparkinsonian drug that features the adamantane structure.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline is unique due to its specific structure, which combines the adamantane moiety with an imine group and an aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-2-4-22(5-3-1)25-24-16-17-6-8-21(9-7-17)23-13-18-10-19(14-23)12-20(11-18)15-23/h1-9,16,18-20,25H,10-15H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDHYHOAMBPKMN-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C=NNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)/C=N/NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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